
(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate is a chemical compound characterized by its unique structure, which includes a furan ring with an oxo group and an acetyl hydrogen carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate typically involves the reaction of 5-oxo-2,5-dihydrofuran-2-yl acetic acid with carbonic acid derivatives. One common method includes the use of phosgene or its derivatives under controlled conditions to introduce the carbonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts to enhance reaction efficiency and yield is also common. Safety measures are crucial due to the potential hazards associated with phosgene.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carbonate group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, ethers.
Substitution: Amines, esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine: The compound’s derivatives have potential applications in drug development, particularly as enzyme inhibitors or as building blocks for bioactive molecules. Its unique structure can interact with biological targets, offering opportunities for the development of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and resins, where its functional groups contribute to the material properties. It may also find applications in the development of coatings and adhesives.
Wirkmechanismus
The mechanism by which (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring and carbonate group can participate in hydrogen bonding and other interactions, influencing molecular pathways.
Vergleich Mit ähnlichen Verbindungen
(5-Oxo-2,5-dihydrofuran-2-yl)acetic acid: Lacks the carbonate group, making it less reactive in certain synthetic applications.
(5-Oxo-2,5-dihydrofuran-2-yl)methyl carbonate: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate is unique due to the presence of both the furan ring and the acetyl hydrogen carbonate moiety. This combination provides a distinct set of chemical properties, making it a valuable intermediate in various synthetic pathways and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
13249-46-2 |
---|---|
Molekularformel |
C7H6O6 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
2-(carboxymethyl)-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-2H,3H2,(H,8,9)(H,11,12) |
InChI-Schlüssel |
DHCUIDTZCMREHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1CC(=O)OC(=O)O |
Kanonische SMILES |
C1=CC(OC1=O)(CC(=O)O)C(=O)O |
Synonyme |
carboxymuconolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.